(4-Propylphenyl)methanesulfonyl chloride
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Overview
Description
(4-Propylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H13ClO2S and a molecular weight of 232.73 g/mol . This compound is characterized by the presence of a methanesulfonyl chloride group attached to a 4-propylphenyl ring. It is commonly used in organic synthesis due to its reactivity and ability to introduce the methanesulfonyl group into various molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Propylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 4-propylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (4-Propylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form methanesulfonate esters, amides, and thioesters.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which are highly reactive and can participate in further chemical transformations.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Bases: Pyridine, triethylamine.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products:
- Methanesulfonate esters
- Methanesulfonamides
- Thioesters
Scientific Research Applications
(4-Propylphenyl)methanesulfonyl chloride is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Propylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, introducing the methanesulfonyl group into the target molecule. This reactivity is facilitated by the electron-withdrawing nature of the methanesulfonyl group, which makes the sulfur atom highly electrophilic .
Comparison with Similar Compounds
Methanesulfonyl chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the 4-propylphenyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a toluene group instead of the 4-propylphenyl group.
Uniqueness: (4-Propylphenyl)methanesulfonyl chloride is unique due to the presence of the 4-propylphenyl group, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
(4-propylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-2-3-9-4-6-10(7-5-9)8-14(11,12)13/h4-7H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCXNRPJJNSRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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